2-Fluorobenzyl bromide

Descripción

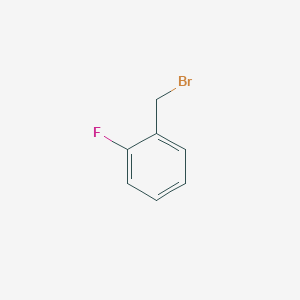

2-Fluorobenzyl bromide (C₇H₆BrF; CAS 446-48-0) is an organobromine compound characterized by a benzyl group substituted with a fluorine atom at the ortho position and a bromine atom on the methylene group. It has a molecular weight of 189.03 g/mol and is commonly used as an alkylating agent in organic synthesis due to its reactivity in nucleophilic substitution reactions . Its IUPAC name is 1-(bromomethyl)-2-fluorobenzene, and it is also referred to as o-fluorobenzyl bromide .

The compound is synthesized via bromination of 2-bromo-6-fluorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled lighting conditions, achieving yields through optimized molar ratios (e.g., 1:1–3.5 for 2-bromo-6-fluorotoluene to HBr) . Applications span pharmaceuticals, such as the synthesis of prasugrel intermediates , and materials science, where it serves as a building block for stapled peptides .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQLZFIMNTUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196240 | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-48-0 | |

| Record name | 2-Fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-o-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Pathway and Mechanism

The method described in CN1047377C involves a seven-step sequence starting from para-totuidine (C₇H₉N):

-

Salt formation with sulfuric acid to enhance reactivity.

-

Nitration with mixed acid (H₂SO₄/HNO₃) at −5 to +5°C to introduce a nitro group.

-

Diazotization with sodium nitrite (NaNO₂) below 20°C to form a diazonium salt.

-

Bromination via cuprous bromide (CuBr) at 70–100°C to substitute the diazo group with bromine.

-

Reduction using sodium sulfide (Na₂S) to convert the nitro group to an amine.

-

Diazotization fluoridation with anhydrous hydrogen fluoride (HF) and NaNO₂ at −5°C to replace the amine with fluorine.

-

Light-induced bromination of the methyl group using bromine (Br₂) under UV light (>3000 Å) at 160–180°C.

Key Reaction:

Operational Parameters and Yield

-

Nitration : Achieves 85–90% yield with a 1.16–1.29:1 sulfuric acid-to-nitric acid ratio.

-

Bromination : Cuprous bromide enables 92% selectivity for para-bromination.

-

Light bromination : A 4–6:1 substrate-to-bromine ratio yields 88–92% product.

Advantages : High regioselectivity due to directed ortho/para substitution effects.

Limitations : Multi-step process increases cost and complexity; HF handling requires specialized equipment.

Direct Bromination Using HBr/H₂O₂

Reaction Design

CN102070398A reports a one-step bromination of 2-fluorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under UV light:

Mechanism:

-

Radical initiation : UV light cleaves H₂O₂ to generate hydroxyl radicals (- OH), which abstract a hydrogen atom from the methyl group.

-

Chain propagation : Bromine radicals (- Br) from HBr attack the benzylic position.

Optimization and Performance

-

Solvents : Dichloromethane, chloroform, or water (Table 1).

-

Yield : 86–90% with ≥99% purity after silica gel chromatography.

Table 1: Comparison of Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 40 | 10 | 90.3 | 99.3 |

| Chloroform | 40 | 6 | 86.6 | 99.5 |

| Water | 25 | 24 | 82.7 | 99.4 |

Advantages : Avoids hazardous reagents (e.g., NBS); cost-effective with industrial scalability.

Limitations : Requires UV infrastructure; excess HBr increases corrosion risk.

Radical Bromination with N-Bromosuccinimide

Mechanism:

-

AIBN generates radicals at 60–80°C, initiating chain transfer to NBS.

-

Bromine radical abstracts a benzylic hydrogen, leading to bromide formation.

Performance Metrics

-

Purification : Requires hexane recrystallization and multiple water washes.

Advantages : Well-established protocol for small-scale synthesis.

Limitations : High cost of NBS; lower purity compared to HBr/H₂O₂ method.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Parameter | Multi-Step Synthesis | HBr/H₂O₂ Bromination | NBS Bromination |

|---|---|---|---|

| Steps | 7 | 1 | 1 |

| Yield (%) | 88–92 | 86–90 | 81.2 |

| Purity (%) | 99+ | 99+ | 98.2 |

| Cost | High | Low | Moderate |

| Scalability | Moderate | High | Low |

| Safety Concerns | HF handling | HBr corrosion | AIBN toxicity |

Industrial Considerations and Recommendations

Process Optimization

Emerging Techniques

-

Electrochemical bromination : Pilot studies show promise for reducing chemical waste.

-

Flow chemistry : Enhances safety and yield in light-mediated reactions.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2-Fluorobenzyl bromide serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its unique properties are exploited in developing drugs targeting neurological disorders, such as:

- Neuroprotective Agents : Compounds derived from this compound have shown potential in neuroprotection, which is critical for treating conditions like Alzheimer's and Parkinson's disease.

- Anticonvulsants : Research has indicated that derivatives of this compound can exhibit anticonvulsant properties, making them candidates for epilepsy treatment .

| Pharmaceutical Application | Compound | Target Condition |

|---|---|---|

| Neuroprotective agents | Fluorolintane (2-FPPP) | Alzheimer's, Parkinson's |

| Anticonvulsants | 9-(2-Fluorobenzyl)-6-methylamino-9H-purine | Epilepsy |

Organic Synthesis

In organic chemistry, this compound is utilized for preparing fluorinated compounds. These compounds often exhibit distinct properties beneficial for material science and chemical research. The compound is involved in:

- Fluorination Reactions : It acts as a reagent for introducing fluorine into organic molecules, enhancing their stability and reactivity.

- Synthesis of Complex Molecules : It is used in multi-step synthesis processes to create complex organic frameworks .

Fluorine Chemistry

The incorporation of fluorine into organic compounds can significantly alter their chemical behavior. This compound is valuable in fluorine chemistry for:

- Exploring New Pathways : Researchers utilize this compound to discover new synthetic routes for creating fluorinated derivatives.

- Improving Reactivity : The presence of fluorine often increases the reactivity of compounds, making them suitable for various applications in medicinal chemistry .

Agrochemical Development

The compound also plays a role in the formulation of agrochemicals, particularly in developing effective pesticides and herbicides. Its applications include:

- Enhancing Crop Yields : By improving the efficacy of agrochemicals, this compound contributes to agricultural productivity.

- Development of Targeted Treatments : It aids in creating selective herbicides that minimize damage to non-target plants while effectively controlling weeds .

Case Study 1: Neuroprotective Compounds

A study explored the synthesis of neuroprotective agents using this compound as a starting material. The resulting compounds were evaluated for their ability to protect neuronal cells from oxidative stress, showing promising results that warrant further investigation.

Case Study 2: Anticonvulsant Activity

Research on derivatives of this compound demonstrated significant anticonvulsant activity in animal models. The study highlighted the potential for these compounds to serve as new treatments for epilepsy.

Mecanismo De Acción

The primary mechanism of action of 2-fluorobenzyl bromide involves its role as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce the 2-fluorobenzyl group into target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

The reactivity and applications of 2-fluorobenzyl bromide are influenced by its substituents. Below is a comparison with structurally related benzyl bromides:

Stability and Handling

Actividad Biológica

2-Fluorobenzyl bromide (CAS Number: 446-48-0) is an organofluorine compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis applications, and relevant case studies.

- Molecular Formula : C₇H₆BrF

- Molecular Weight : 189.025 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 200.2 °C at 760 mmHg

- Flash Point : 82.8 °C

Applications in Synthesis

This compound is primarily utilized as an alkylating agent in the synthesis of various biologically active compounds:

- Synthesis of Pyrrolo[2,3-d]pyrimidines : It serves as a precursor in the synthesis of these compounds, which have been studied for their potential as GnRH receptor antagonists .

- Synthesis of Prasugrel : This antiplatelet medication is synthesized using this compound as a key intermediate, highlighting its importance in pharmaceutical chemistry .

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents are known to modify nucleophilic sites on biomolecules, leading to various biological effects:

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study reported the synthesis of N-benzylpyrrolo derivatives that showed significant anticonvulsant activity, suggesting that the presence of the fluorobenzyl group enhances efficacy against seizures .

- Antimicrobial Activity : Compounds derived from this compound have been tested for antimicrobial properties, with some exhibiting activity against various bacterial strains .

Study on GnRH Receptor Antagonists

A pivotal study explored the structure-activity relationship (SAR) of pyrrolo[1,2-a]pyrimidin-7-one derivatives synthesized using this compound. The best-performing compound demonstrated a binding affinity (K_i) of 25 nM to the human GnRH receptor, indicating potential applications in treating hormone-related conditions such as prostate cancer .

Anticonvulsant Activity Research

In another investigation, a series of N-benzylpyrrolo derivatives were synthesized and evaluated for their anticonvulsant activity. The findings suggested that modifications to the benzyl moiety significantly influenced the potency and spectrum of activity against seizures, with some compounds showing promising results in animal models .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivatives | Efficacy/Binding Affinity |

|---|---|---|

| GnRH Receptor Antagonism | Pyrrolo[1,2-a]pyrimidin-7-one derivatives | K_i = 25 nM |

| Anticonvulsant | N-benzylpyrrolo derivatives | Significant activity observed |

| Antimicrobial | Various derivatives | Activity against multiple strains |

Q & A

Basic Research Questions

Q. How is 2-Fluorobenzyl Bromide Used in Alkylation Reactions?

- Methodology : this compound is commonly employed as an alkylating agent in nucleophilic substitution reactions. For example, it reacts with hydroxyl or amine groups under basic conditions (e.g., K₂CO₃ or NaH) to introduce the 2-fluorobenzyl moiety.

- Example : In the synthesis of 4-phenylpyridin-2-one derivatives, this compound (37 µL, 0.31 mmol) was added to a mixture containing K₂CO₃, heated to 90°C for 2 hours, and purified via flash column chromatography (FCC) with EtOAc/petroleum ether gradients (30:70 → 100:0) .

- Key Considerations : Stoichiometry, solvent choice (DMF for polar aprotic conditions), and reaction time (e.g., 72 hours for complete conversion in some cases) are critical for yield optimization .

Q. What Safety Protocols Are Essential When Handling this compound?

- Hazard Profile : It is corrosive (R34: Causes burns) and requires precautions against inhalation, skin/eye contact, and ingestion. Safety measures include:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during handling.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation .

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong bases or oxidizing agents).

Q. What Are the Key Physical Properties Relevant to Laboratory Use?

| Property | Value | Source |

|---|---|---|

| Boiling Point | 84–85°C at 15 mmHg | |

| Density | 1.567 g/mL at 25°C | |

| Refractive Index (n<sup>20</sup>D) | 1.552 |

- Purification : Distillation under reduced pressure is recommended due to its low boiling point .

Advanced Research Questions

Q. How Can Reaction Conditions Be Optimized for High-Yield Synthesis?

- Base Selection :

- Weak Bases (K₂CO₃) : Suitable for reactions requiring mild conditions (e.g., alkylation of alcohols), yielding ~43% in 72 hours .

- Strong Bases (NaH) : Enables rapid deprotonation of acidic protons (e.g., NH groups), achieving 83–92% yields in shorter durations (e.g., 20 minutes–2 hours) .

- Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Q. What Advanced Analytical Techniques Validate Products Derived from this compound?

- Structural Confirmation :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify coupling patterns (e.g., aromatic protons at δ 6.85–7.70 ppm) and fluorinated carbon signals (δ ~115 ppm) .

- Mass Spectrometry : ESI-MS or TOF-MS confirms molecular ions (e.g., m/z 394.2 [M+H]<sup>+</sup> with Δ < 3 ppm error) .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide (orthorhombic crystal system, space group P212121) .

Q. How Does Regioselectivity Impact Reactions Involving this compound?

- Steric and Electronic Factors : The fluorine atom at the ortho position directs electrophilic substitution away from the benzyl bromide group, favoring reactions at para positions in aromatic systems .

- Case Study : In the synthesis of fluorolintane, this compound selectively reacts with pyrrolidine derivatives to form 2”-F-DPPy, confirmed by QTOF-MS (m/z 270.16593 [M+H]<sup>+</sup>) .

Data Contradictions and Resolution

Q. How Should Discrepancies in Reported Yields Be Addressed?

- Observed Variance : Yields range from 43% (K₂CO₃-mediated alkylation) to 92% (NaH in DMF).

- Resolution :

- Reaction Scale : Smaller scales (e.g., 0.28 mmol) often report higher yields due to better control of stoichiometry .

- Purification Efficiency : FCC solvent gradients (e.g., EtOAc/petroleum ether) impact recovery rates .

Methodological Best Practices

Q. What Are Recommended Protocols for Reproducible Synthesis?

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Experimental Section : Detail reaction conditions (temperature, time, equivalents) and characterization data (NMR, MS) .

- Supporting Information : Include crystallographic data (CIF files) for novel compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.